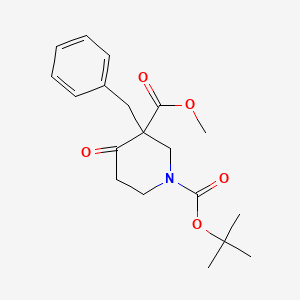








|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[C:10](=[O:11])[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6]1)=[O:4].C(=O)([O-])[O-].[K+].[K+].[CH2:25](Br)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>O1CCCC1>[CH3:1][O:2][C:3]([C:5]1([CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:10](=[O:11])[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6]1)=[O:4] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
49 L
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
36 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
72 kg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
536 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Type
|
CUSTOM
|
|
Details
|
stirred for about one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
|
Type
|
CUSTOM
|
|
Details
|
until reaction
|
|
Type
|
CUSTOM
|
|
Details
|
generally between 12 and 18 hours
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to between 20° C. and 25° C.
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the salts
|
|
Type
|
WASH
|
|
Details
|
the filter cake washed with THF (134 L)
|
|
Type
|
CUSTOM
|
|
Details
|
The THF was removed from the mixture by partial vacuum distillation
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting slurry was cooled to between −5° C. and 5° C.
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with heptanes (57 L)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled between 0° C. to 10° C.
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum between 45° C. to 55° C.
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50.1 kg | |
| YIELD: PERCENTYIELD | 69.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 70% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |